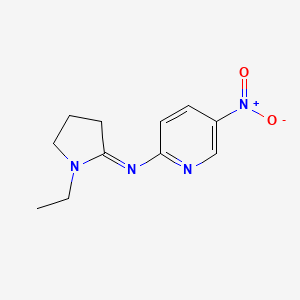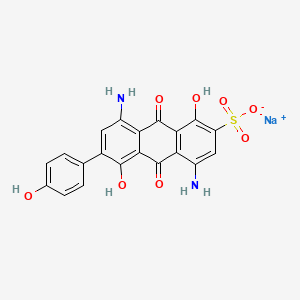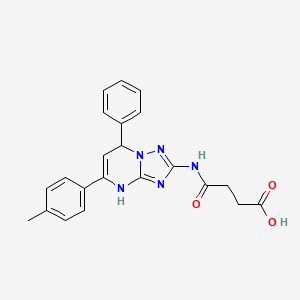
Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidine derivatives, including butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-, can be achieved through several methods:
Annulation of Pyrimidine Moiety to Triazole Ring: This method involves the oxidation of aminopyrimidine Schiff bases.
Annulation of Triazole Fragment to Pyrimidine Ring: The condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides results in the target triazolopyrimidine.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the triazole and pyrimidine rings.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used for mild oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolopyrimidine derivatives have shown potential as antifungal, antibacterial, and antitubercular agents . They are also being explored for their herbicidal activity and as calcium channel modulators .
Medicine
In medicine, these compounds are investigated for their potential use in treating diseases such as Alzheimer’s, insomnia, and cancer . Complexes of triazolopyrimidines with platinum and ruthenium have shown high activity against parasites and cancer cells .
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to their diverse biological activities.
作用机制
The mechanism of action of butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves its interaction with specific molecular targets and pathways. For example, as a calcium channel modulator, it may influence calcium ion flow in cells, affecting various physiological processes . Its antifungal and antibacterial activities are likely due to its ability to disrupt cell membranes or interfere with essential cellular functions .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core structure and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another related compound with a different annulation pattern but similar properties.
Uniqueness
Butanoic acid, 4-((1,7-dihydro-5-(4-methylphenyl)-7-phenyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazolopyrimidine derivatives .
属性
CAS 编号 |
171088-80-5 |
|---|---|
分子式 |
C22H21N5O3 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
4-[[5-(4-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-9-15(10-8-14)17-13-18(16-5-3-2-4-6-16)27-22(23-17)25-21(26-27)24-19(28)11-12-20(29)30/h2-10,13,18H,11-12H2,1H3,(H,29,30)(H2,23,24,25,26,28) |
InChI 键 |
HXPLWFXSCNHFLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)CCC(=O)O)N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


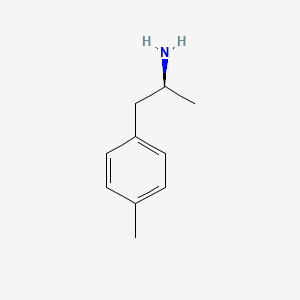




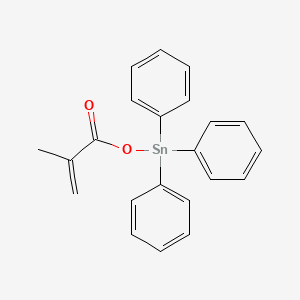

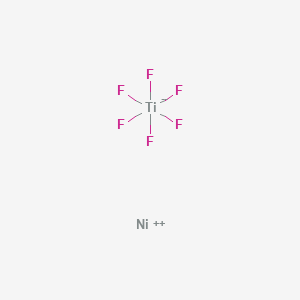
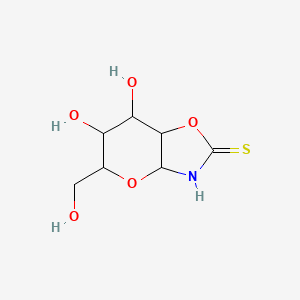
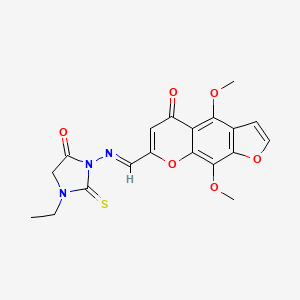
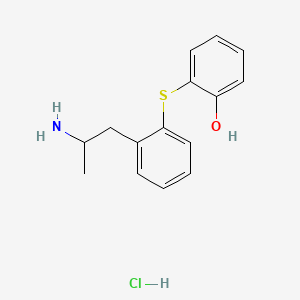
![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)
